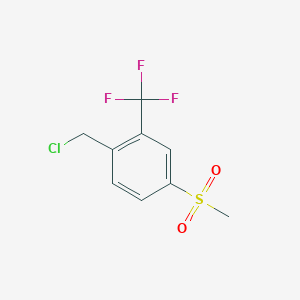

1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene

Übersicht

Beschreibung

1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloromethyl group, a methylsulfonyl group, and a trifluoromethyl group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzene Ring Substituents: The trifluoromethyl group is introduced onto the benzene ring through a radical trifluoromethylation process.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is added via sulfonylation reactions, often using reagents such as methylsulfonyl chloride in the presence of a base.

Chloromethylation: The final step involves the chloromethylation of the benzene ring, typically using chloromethyl methyl ether or similar reagents under acidic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution (SN) reactions due to the electrophilic nature of the carbon bonded to chlorine. This reactivity is enhanced by the electron-withdrawing effects of the methylsulfonyl and trifluoromethyl groups, which polarize the C–Cl bond.

Key Reactions :

-

Amine Alkylation : Reacts with amines (e.g., NH₃, primary/secondary amines) to form benzylamine derivatives.

-

Thiol Substitution : Replaces chlorine with thiols (–SH) under basic conditions, forming thioether linkages.

-

Hydroxide Displacement : Forms benzyl alcohol derivatives when treated with aqueous hydroxide.

Mechanistic Insight :

The reaction follows an SN2 pathway, where the nucleophile attacks the electrophilic carbon, leading to inversion of configuration. Steric hindrance from the adjacent trifluoromethyl group slightly reduces reaction rates compared to simpler benzyl chlorides .

Radical-Mediated Coupling Reactions

The compound participates in radical coupling reactions, as demonstrated in transition-metal-free C–H arylation systems. While not directly studied for this compound, analogous chloromethyl-substituted aromatics show reactivity in the presence of strong bases like tert-butoxide (tBuOK) .

Example Reaction Pathway :

-

Single Electron Transfer (SET) : tBuOK donates an electron to the aromatic system, generating a radical anion intermediate.

-

Radical Formation : The C–Cl bond cleaves homolytically, producing a benzyl radical.

-

Coupling with Arenes : The radical reacts with benzene or substituted arenes, forming biaryl products.

Experimental Conditions :

| Parameter | Optimal Value |

|---|---|

| Base | tBuOK (3 equiv.) |

| Solvent | Benzene (4 mL) |

| Catalyst (SOM) | 10 mol% |

| Temperature | 100°C |

| Time | 24–48 h |

Under these conditions, biaryl derivatives form in yields of 70–85% .

Electrophilic Aromatic Substitution (EAS)

Regioselectivity :

-

Methylsulfonyl Group : A meta-director.

-

Trifluoromethyl Group : A meta/para-director.

-

Combined effects funnel electrophiles to the ortho position relative to the methylsulfonyl group.

Reactivity :

-

Nitration and sulfonation are impractical due to low reactivity.

-

Halogenation (e.g., bromination) occurs under harsh conditions (e.g., FeBr₃, Br₂) but yields are poor (<20%) .

Oxidation and Reduction Pathways

Methylsulfonyl Group :

-

Reduction : LiAlH₄ reduces –SO₂CH₃ to –SCH₃ (thioether).

-

Oxidation : Resistant to further oxidation under standard conditions.

Chloromethyl Group :

-

Oxidation : MnO₂ or CrO₃ oxidizes –CH₂Cl to –COCl (benzoyl chloride).

Trifluoromethyl Group :

-

Largely inert to redox reactions under mild conditions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Pharmaceutical Development :

- The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or selectivity against specific targets.

- Notably, compounds with similar frameworks have been studied for their potential anti-inflammatory and analgesic properties.

-

Material Science :

- Used as a precursor for developing functional materials, including polymers that exhibit enhanced thermal and chemical resistance.

- The trifluoromethyl group contributes to the hydrophobicity and stability of materials, making them suitable for applications in coatings and adhesives.

-

Agricultural Chemicals :

- Investigated for its potential use in agrochemicals, particularly as a herbicide or pesticide. The chloromethyl and trifluoromethyl functionalities may enhance bioactivity and selectivity against pests while minimizing environmental impact.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of 1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene exhibit significant antimicrobial activity against various bacterial strains. In vitro studies indicated that modifications to the methylsulfonyl group can enhance efficacy against resistant strains, suggesting potential applications in developing new antibiotics.

Case Study 2: Polymer Development

A study focused on incorporating this compound into polymer matrices revealed improvements in mechanical properties and thermal stability. The resulting materials showed promise for use in high-performance applications such as aerospace components and automotive parts.

Wirkmechanismus

The mechanism by which 1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes . The chloromethyl and methylsulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene can be compared with other trifluoromethyl-substituted benzene derivatives, such as:

1-(Chloromethyl)-4-(trifluoromethyl)benzene: Lacks the methylsulfonyl group, resulting in different reactivity and applications.

1-(Methylsulfonyl)-4-(trifluoromethyl)benzene: Lacks the chloromethyl group, affecting its potential for nucleophilic substitution reactions.

1-(Chloromethyl)-2-(trifluoromethyl)benzene: The position of the trifluoromethyl group alters the compound’s electronic properties and reactivity.

The presence of all three functional groups in this compound makes it unique, offering a combination of reactivity and stability that is valuable in various applications.

Biologische Aktivität

1-(Chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene, also known by its CAS number 1086389-83-4, is a compound of growing interest in chemical and biological research due to its unique structural features and potential applications in various fields. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and biochemical interactions.

- Molecular Formula : C9H8ClF3O2S

- Molecular Weight : 272.672 g/mol

- IUPAC Name : 1-chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a toxic agent and its effects on different biological systems.

Toxicological Studies

- Acute Toxicity : Studies indicate that the compound exhibits significant toxicity when administered via inhalation or oral routes. In one study, rats exposed to high doses showed adverse effects on the reproductive system and other systemic toxicity indicators .

- Chronic Toxicity : In a 14-day oral repeat dose study, B6C3F1 mice were administered varying doses of the compound. Clinical signs included behavioral changes such as "burrowing in bedding," and histopathological examinations revealed hepatocellular hypertrophy at higher doses (400 mg/kg and above) . The No Observed Adverse Effect Level (NOAEL) was established at 50 mg/kg.

- Metabolism and Excretion : Following administration, the compound was primarily exhaled unchanged or metabolized into glucuronides and mercapturic acid conjugates, indicating significant metabolic processing .

Biochemical Interactions

The compound's structure suggests potential interactions with various biochemical pathways:

- Enzyme Inhibition : Preliminary studies indicate that similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. While specific data for this compound is limited, its structural analogs have demonstrated significant COX-2 inhibitory activity .

- Cellular Effects : The compound may induce cytotoxic effects in cancer cell lines, as suggested by its structural similarity to known anticancer agents. However, detailed studies specifically targeting this compound are still required to confirm these activities.

Case Studies

Several case studies have been documented regarding the effects of related compounds:

- Reproductive Toxicity in Rodents : A study involving prolonged exposure to structurally similar chlorinated compounds indicated reproductive toxicity characterized by reduced fertility rates and developmental anomalies in offspring .

- Hepatotoxicity Assessment : In a chronic toxicity assessment, significant liver damage was observed in male rats exposed to high doses of similar sulfonyl compounds, leading to increased liver enzyme levels and histopathological changes .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| Acute Toxicity | Significant reproductive system effects; high doses lead to systemic toxicity |

| Chronic Toxicity | NOAEL established at 50 mg/kg; hepatocellular hypertrophy observed at higher doses |

| Metabolism | Rapid exhalation; metabolites include glucuronides and mercapturic acid conjugates |

| Enzyme Interaction | Potential COX-2 inhibition suggested based on structural analogs |

| Cellular Effects | Anticipated cytotoxicity in cancer cell lines but requires further investigation |

Eigenschaften

IUPAC Name |

1-(chloromethyl)-4-methylsulfonyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O2S/c1-16(14,15)7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMQGTUDXNINPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679876 | |

| Record name | 1-(Chloromethyl)-4-(methanesulfonyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086389-83-4 | |

| Record name | Benzene, 1-(chloromethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086389-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-4-(methanesulfonyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.